molecular formula C10H7F3N2O B11716511 3-methyl-7-(trifluoromethyl)-1H-quinoxalin-2-one

3-methyl-7-(trifluoromethyl)-1H-quinoxalin-2-one

Katalognummer: B11716511
Molekulargewicht: 228.17 g/mol
InChI-Schlüssel: QVBCXXWMNSIAGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methyl-7-(trifluoromethyl)-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic electronics, and materials science. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for scientific research.

Analyse Chemischer Reaktionen

3-methyl-7-(trifluoromethyl)-1H-quinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxalines using reducing agents like sodium borohydride.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoxaline ring.

Wissenschaftliche Forschungsanwendungen

3-methyl-7-(trifluoromethyl)-1H-quinoxalin-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-methyl-7-(trifluoromethyl)-1H-quinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins, thereby modulating their activity. This interaction can lead to the inhibition of bacterial DNA-gyrase, making it effective against bacterial infections .

Vergleich Mit ähnlichen Verbindungen

3-methyl-7-(trifluoromethyl)-1H-quinoxalin-2-one can be compared with other quinoxaline derivatives, such as:

The unique combination of the methyl and trifluoromethyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Eigenschaften

Molekularformel

C10H7F3N2O

Molekulargewicht

228.17 g/mol

IUPAC-Name

3-methyl-7-(trifluoromethyl)-1H-quinoxalin-2-one

InChI

InChI=1S/C10H7F3N2O/c1-5-9(16)15-8-4-6(10(11,12)13)2-3-7(8)14-5/h2-4H,1H3,(H,15,16)

InChI-Schlüssel

QVBCXXWMNSIAGY-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(C=C(C=C2)C(F)(F)F)NC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.